Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine: is a compound with a complex molecular structure, characterized by the presence of a thiadiazole ring substituted with phenyl groups and a cyclohexanamine moiety
Vorbereitungsmethoden
The synthesis of N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine typically involves the reaction of 2,3-diphenyl-1,2,4-thiadiazole with cyclohexanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve optimization of reaction conditions to achieve higher efficiency and scalability.
Analyse Chemischer Reaktionen
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine can be compared with other similar compounds, such as:
N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine: This compound has a similar thiadiazole ring structure but differs in the substituents attached to the ring.
2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride: This compound is a hydrochloride salt form and has different physical and chemical properties.
Eigenschaften
CAS-Nummer |
70375-49-4 |
---|---|
Molekularformel |
C20H21N3S |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2 |
InChI-Schlüssel |
VXLXXFRDIHCYQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.